molecular formula C5H3BrN2S B1499811 2-Bromoimidazo[2,1-b]thiazole CAS No. 944581-09-3

2-Bromoimidazo[2,1-b]thiazole

Cat. No.: B1499811
CAS No.: 944581-09-3
M. Wt: 203.06 g/mol
InChI Key: XEEFWBXJKDWNCM-UHFFFAOYSA-N
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Description

2-Bromoimidazo[2,1-b]thiazole is a heterocyclic compound that features a fused bicyclic structure containing both nitrogen and sulfur atoms. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .

Biochemical Analysis

Biochemical Properties

2-Bromoimidazo[2,1-b]thiazole plays a crucial role in various biochemical reactions. It has been shown to interact with a range of enzymes, proteins, and other biomolecules. For instance, it has demonstrated inhibitory activity against certain enzymes involved in metabolic pathways, such as ghrelin receptor inverse agonists . The interactions between this compound and these biomolecules are often characterized by binding to active sites, leading to enzyme inhibition or modulation of protein function.

Cellular Effects

The effects of this compound on cellular processes are diverse and significant. This compound has been reported to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has shown cytotoxic activity against various human tumor cell lines, indicating its potential as an anticancer agent . Additionally, this compound can modulate cell signaling pathways, leading to changes in gene expression and metabolic flux.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to undergo oxidative metabolism in human liver microsomes, resulting in the formation of reactive metabolites that can interact with glutathione . These interactions can lead to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, but its degradation products can have significant biological activity . Long-term studies have shown that this compound can have sustained effects on cellular processes, including prolonged enzyme inhibition and modulation of gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low doses of this compound can have therapeutic effects, such as anticancer activity, while higher doses may lead to toxic or adverse effects . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is effective without causing significant toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It undergoes oxidative metabolism, leading to the formation of reactive metabolites that can conjugate with glutathione . These metabolic processes can affect the levels of metabolites and influence metabolic flux within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can accumulate in certain cellular compartments, affecting its localization and activity . The distribution of this compound within tissues can also influence its therapeutic efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments through targeting signals or post-translational modifications . Its localization within organelles, such as the mitochondria or nucleus, can influence its interactions with biomolecules and its overall biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromoimidazo[2,1-b]thiazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminothiazole with α-bromo ketones under reflux conditions. For instance, the cyclization of 2-aminothiazole with 2-bromoacetophenone in the presence of a base such as potassium carbonate in ethanol can yield this compound .

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for larger scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: 2-Bromoimidazo[2,1-b]thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 2-aminoimidazo[2,1-b]thiazole derivatives, which are valuable intermediates in drug synthesis .

Scientific Research Applications

2-Bromoimidazo[2,1-b]thiazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2-Bromoimidazo[2,1-b]thiazole is unique due to the presence of the bromine atom, which allows for further functionalization and derivatization. This makes it a valuable building block in the synthesis of a wide range of bioactive molecules .

Properties

IUPAC Name

2-bromoimidazo[2,1-b][1,3]thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrN2S/c6-4-3-8-2-1-7-5(8)9-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEEFWBXJKDWNCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(SC2=N1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10669622
Record name 2-Bromoimidazo[2,1-b][1,3]thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10669622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944581-09-3
Record name 2-Bromoimidazo[2,1-b][1,3]thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10669622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromoimidazo[2,1-b][1,3]thiazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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